molecular formula C12H14O3S2 B13788283 O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate

O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate

Cat. No.: B13788283
M. Wt: 270.4 g/mol
InChI Key: KSWPZVIUUGDWGZ-UHFFFAOYSA-N
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Description

O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a sulfanylmethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate typically involves the reaction of ethyl 4-methoxyphenylacetate with appropriate thiol reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H14O3S2

Molecular Weight

270.4 g/mol

IUPAC Name

O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C12H14O3S2/c1-3-15-12(16)17-8-11(13)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

KSWPZVIUUGDWGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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